molecular formula C17H13Cl2N3O3 B12160222 N'-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide

N'-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B12160222
M. Wt: 378.2 g/mol
InChI Key: FSWUAXVXZHLPKN-UHFFFAOYSA-N
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Description

N’-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N’-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative, which is then further processed to obtain the final compound.

Chemical Reactions Analysis

N’-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

N’-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide can be compared with other indole derivatives, such as:

The uniqueness of N’-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide lies in its specific chemical structure and the modulation of the N–N single bond, which contributes to its distinct biological activities .

Properties

Molecular Formula

C17H13Cl2N3O3

Molecular Weight

378.2 g/mol

IUPAC Name

N-[(5,7-dichloro-2-hydroxy-1H-indol-3-yl)imino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C17H13Cl2N3O3/c1-9-3-2-4-11(5-9)25-8-14(23)21-22-16-12-6-10(18)7-13(19)15(12)20-17(16)24/h2-7,20,24H,8H2,1H3

InChI Key

FSWUAXVXZHLPKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O

Origin of Product

United States

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